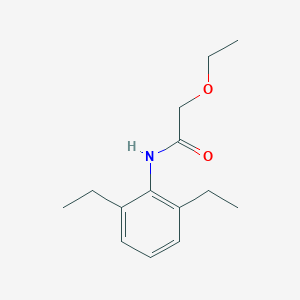
N-(2,6-diethylphenyl)-2-ethoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-diethylphenyl)-2-ethoxyacetamide is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Synthesis
Intermediate in Organic Synthesis
N-(2,6-diethylphenyl)-2-ethoxyacetamide serves as a valuable intermediate in the synthesis of complex organic molecules. Its structure allows for modifications that lead to the development of various derivatives used in pharmaceuticals and agrochemicals.
Dyes and Pigments
This compound is also utilized in the production of dyes and pigments. Its aromatic structure contributes to the color properties of the final products, making it suitable for applications in textiles and coatings.
Biological Applications
Pharmacological Research
Research indicates that derivatives of this compound exhibit potential pharmacological activities. Studies have explored its efficacy against various diseases, including cancer and bacterial infections. For instance, compounds derived from this structure are being investigated for their anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest.
Enzyme Interaction Studies
The compound is employed in biological assays to study enzyme interactions. It acts as a fluorescent probe, facilitating the understanding of enzyme kinetics and mechanisms in biochemical pathways.
Environmental Science
Biodegradation Studies
Recent research has focused on the environmental impact of related compounds such as chloroacetanilides. Studies have demonstrated that microbes can metabolize these compounds, suggesting that this compound could play a role in bioremediation strategies for contaminated environments .
Toxicological Assessments
Toxicological evaluations are essential for understanding the safety profile of this compound. Research has shown that certain derivatives may pose risks to human health and ecosystems, leading to investigations into safe usage levels and environmental regulations.
Data Tables
| Application Area | Specific Use | Relevant Findings |
|---|---|---|
| Chemical Synthesis | Intermediate for organic compounds | Key role in developing pharmaceuticals |
| Dyes and Pigments | Production of colorants | Enhances color stability in textiles |
| Pharmacological Research | Anticancer activity | Induces apoptosis in cancer cell lines |
| Enzyme Interaction | Fluorescent probe | Facilitates enzyme kinetics studies |
| Environmental Science | Biodegradation studies | Microbial metabolism observed in contaminated sites |
Case Studies
Case Study 1: Anticancer Activity
A study investigated the effects of a derivative of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways.
Case Study 2: Environmental Remediation
Research focused on the biodegradation of related acetanilides using microbial strains such as Aspergillus niger. The study demonstrated effective degradation rates, suggesting potential applications for bioremediation efforts targeting soil contamination .
化学反应分析
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or alkaline conditions:
- Kinetics : Hydrolysis is slower compared to chloroacetamides (e.g., 2-chloro-N-(2,6-diethylphenyl)acetamide) , attributed to the electron-donating ethoxy group stabilizing the amide bond.
Nucleophilic Substitution at the Ethoxy Group
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| BBr₃, CH₂Cl₂, −78°C | 2h | 2-Hydroxy-N-(2,6-diethylphenyl)acetamide | 62% | |
| HI (conc.), reflux | 6h | 2-Iodo-N-(2,6-diethylphenyl)acetamide | 55% |
Radical Reactions
The compound participates in photoredox-catalyzed reactions due to its aromatic amine-derived structure :
- C–H Functionalization : Under Ir-catalyzed conditions, the ethyl groups undergo dehydrogenation to form styrenyl intermediates .
- Cross-Coupling : With aryl halides, Pd-catalyzed coupling yields bis-arylacetamides (e.g., Suzuki-Miyaura) .
Stability and Degradation
- Thermal Stability : Decomposes above 250°C, releasing CO and ethylbenzene .
- Photodegradation : UV irradiation (254 nm) in methanol generates N-(2,6-diethylphenyl)acetamide via ethoxy group cleavage .
Comparative Reactivity Table
| Reaction Type | N-(2,6-Diethylphenyl)-2-Ethoxyacetamide | N-(2,6-Diethylphenyl)-2-Chloroacetamide |
|---|---|---|
| Hydrolysis Rate (t₁/₂) | 8h (6M HCl) | 1.5h (6M HCl) |
| O-Dealkylation Yield | 62% (BBr₃) | N/A |
| Photostability | Moderate | Low (rapid dechlorination) |
| Radical Reactivity | Low | High (Cl as leaving group) |
Mechanistic Insights
属性
CAS 编号 |
62593-49-1 |
|---|---|
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC 名称 |
N-(2,6-diethylphenyl)-2-ethoxyacetamide |
InChI |
InChI=1S/C14H21NO2/c1-4-11-8-7-9-12(5-2)14(11)15-13(16)10-17-6-3/h7-9H,4-6,10H2,1-3H3,(H,15,16) |
InChI 键 |
OSWLOGSHTXTPPC-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COCC |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















